molecular formula C9H8FN3S B155824 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 138417-35-3

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B155824
M. Wt: 209.25 g/mol
InChI Key: APKMKRLELRQWEB-UHFFFAOYSA-N
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Patent
US07585881B2

Procedure details

To 4-methylthiosemicarbazid (4.24 g, 40.30 mmol) in pyridine (50 ml) was added dropwise 4-fluorobenzoyl chloride (4.9 ml, 40.00 mmol) and the resulting mixture was stirred at r.t. o.n. The pyridine was removed by evaporation and the residue was heated in aq. sat. NaHCO3 at reflux o.n. After cooling to r.t., the product was collected by filtration, washed with water and dried under vacuum to give 3.22 g (38%) which was used in the next step without further purification. 1H NMR: 3.9 (m, 3 H) 6.98 (t, 2 H) 7.92 (m, 2 H).
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[S:6])[NH:4][NH2:5].[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=O)=[CH:10][CH:9]=1>N1C=CC=CC=1>[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]2[N:2]([CH3:1])[C:3](=[S:6])[NH:4][N:5]=2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
4.24 g
Type
reactant
Smiles
CNC(NN)=S
Name
Quantity
4.9 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at r.t. o.n
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyridine was removed by evaporation
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated in aq. sat. NaHCO3
TEMPERATURE
Type
TEMPERATURE
Details
at reflux o.n
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t.
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give 3.22 g (38%) which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C=1N(C(NN1)=S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.